molecular formula C20H19N3O3S3 B2723487 N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-5-ethylthiophene-2-sulfonamide CAS No. 1021040-33-4

N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-5-ethylthiophene-2-sulfonamide

Cat. No.: B2723487
CAS No.: 1021040-33-4
M. Wt: 445.57
InChI Key: GOOUDIPBDQRKIS-UHFFFAOYSA-N
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Description

N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-5-ethylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C20H19N3O3S3 and its molecular weight is 445.57. The purity is usually 95%.
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Biological Activity

N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-5-ethylthiophene-2-sulfonamide is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and therapeutic potential, supported by diverse research findings and case studies.

Synthesis of the Compound

The synthesis of this compound involves several steps that typically include the formation of thiazolo[3,2-a]pyrimidine derivatives followed by sulfonamide coupling reactions. The compound's structure can be characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the integrity of the synthesized product.

Key Synthesis Steps:

  • Formation of Thiazolo[3,2-a]pyrimidine Core :
    • Utilizes a cyclization reaction involving appropriate precursors to form the thiazolo[3,2-a]pyrimidine scaffold.
  • Sulfonamide Coupling :
    • The thiazolo derivative is then reacted with sulfonamide to introduce the sulfonamide group at the desired position.

Anticancer Properties

Research has shown that compounds containing thiazolo[3,2-a]pyrimidine moieties exhibit significant anticancer activity. The cytotoxic effects of this compound have been evaluated against various cancer cell lines.

Case Study Findings:

  • Cytotoxicity Assays :
    • In vitro studies demonstrated that this compound exhibits potent cytotoxicity against human lung cancer cells (A549) and other malignancies. The IC50 values indicate its effectiveness compared to standard chemotherapeutics like gefitinib .
  • Mechanism of Action :
    • The compound may induce apoptosis in cancer cells through the activation of specific pathways related to cell cycle arrest and programmed cell death mechanisms.

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated:

  • Radical Scavenging Assays :
    • The compound demonstrated significant scavenging activity against free radicals in various assays, indicating its potential as an antioxidant agent .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on key enzymes associated with various diseases:

  • Acetylcholinesterase (AChE) Inhibition :
    • In vitro tests revealed that derivatives of thiazolo compounds can inhibit AChE with varying potencies. This property suggests a potential application in treating Alzheimer’s disease by enhancing cholinergic neurotransmission .

Table 1: Biological Activity Overview

Activity TypeCell Line/TargetIC50 Value (µM)Reference
CytotoxicityA549 (lung cancer)12.5
Antioxidant ActivityDPPH Scavenging15.0
AChE InhibitionHuman AChE0.103

Properties

IUPAC Name

N-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-5-ethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S3/c1-4-16-8-9-18(28-16)29(25,26)22-15-7-5-6-14(10-15)17-11-27-20-21-13(3)12(2)19(24)23(17)20/h5-11,22H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOUDIPBDQRKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=CSC4=NC(=C(C(=O)N34)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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